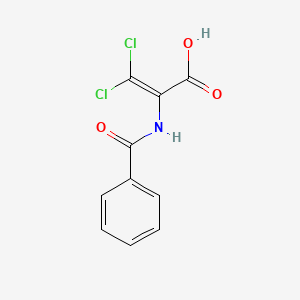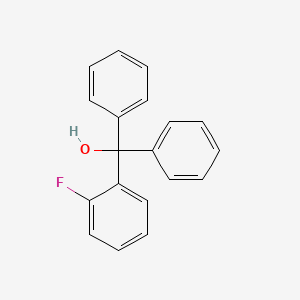![molecular formula C12H12O3 B11948592 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione CAS No. 3642-06-6](/img/structure/B11948592.png)
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Oxatricyclo[44301,6]trideca-3,8-diene-11,13-dione is a complex organic compound with the molecular formula C12H12O3 It is characterized by its unique tricyclic structure, which includes an oxygen atom and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, the synthesis might begin with a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 12-Oxatricyclo[443This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The compound’s tricyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Similar structure but contains a nitrogen atom instead of an oxygen atom.
3,4,8,9-Tetramethyl-12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Contains additional methyl groups, altering its chemical properties.
Uniqueness
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione is unique due to its specific tricyclic structure with an oxygen atom, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
3642-06-6 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C12H12O3/c13-9-11-5-1-2-6-12(11,10(14)15-9)8-4-3-7-11/h1-4H,5-8H2 |
InChI-Schlüssel |
AVUXPNMUBVSYQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC23C1(CC=CC2)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)


![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)




![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)
![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)
